Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate

Chiral resolution Enantiomeric purity Asymmetric synthesis

Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate (CAS 1909288-28-3) is a chiral, cis-configured imidazole-substituted cyclohexane carboxylate sodium salt with the molecular formula C₁₀H₁₃N₂NaO₂ and a molecular weight of 216.21 g/mol. The compound belongs to a class of imidazolyl-substituted cyclohexane derivatives originally disclosed in Bayer AG patent EP0581003 as angiotensin II receptor antagonists for hypertension and atherosclerosis.

Molecular Formula C10H13N2NaO2
Molecular Weight 216.216
CAS No. 1909288-28-3
Cat. No. B2449264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate
CAS1909288-28-3
Molecular FormulaC10H13N2NaO2
Molecular Weight216.216
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)[O-])N2C=CN=C2.[Na+]
InChIInChI=1S/C10H14N2O2.Na/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12;/h5-9H,1-4H2,(H,13,14);/q;+1/p-1/t8-,9+;/m1./s1
InChIKeyDSJSRBQJBWMGPH-RJUBDTSPSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate (CAS 1909288-28-3) – Chiral Imidazole-Cyclohexane Building Block for Research and Development


Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate (CAS 1909288-28-3) is a chiral, cis-configured imidazole-substituted cyclohexane carboxylate sodium salt with the molecular formula C₁₀H₁₃N₂NaO₂ and a molecular weight of 216.21 g/mol [1]. The compound belongs to a class of imidazolyl-substituted cyclohexane derivatives originally disclosed in Bayer AG patent EP0581003 as angiotensin II receptor antagonists for hypertension and atherosclerosis [2]. Its (1R,2S) absolute stereochemistry, confirmed by the InChIKey DSJSRBQJBWMGPH-RJUBDTSPSA-M, renders it a defined single enantiomer suitable for asymmetric synthesis and chiral method development [1].

Why Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate Cannot Be Interchanged with Racemic or Diastereomeric Analogs


Within the imidazolyl-cyclohexane carboxylate series, stereochemistry governs both pharmacological target engagement and physicochemical behavior. The (1R,2S) cis isomer exhibits a distinct spatial orientation of the imidazole and carboxylate groups compared to the (1R,2R) trans diastereomer, leading to different computed topological polar surface area (58 Ų) and hydrogen-bonding capacity [1]. Patent EP0581003 explicitly describes individual stereoisomers as separate chemical entities with potentially divergent angiotensin II receptor binding profiles, meaning that racemic sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate (CAS 1955498-20-0) or the free acid (CAS 1341937-96-9) cannot be assumed to replicate the properties of the single (1R,2S) enantiomer [2]. Furthermore, the sodium salt form confers enhanced aqueous solubility relative to the free carboxylic acid, a critical factor for reproducible in vitro assay preparation .

Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate – Quantitative Differentiation Evidence Against Comparator Compounds


Absolute Stereochemistry: (1R,2S) Defined Enantiomer vs. Racemic Mixture (CAS 1955498-20-0)

Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate (CAS 1909288-28-3) is a single, defined enantiomer with the unambiguous cis-(1R,2S) absolute configuration, as verified by its InChI string containing the stereodescriptors /t8-,9+;/m1./s1 [1]. In contrast, the widely listed sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate (CAS 1955498-20-0) is supplied as a racemic mixture with a typical purity specification of 95% , but without any enantiomeric excess (ee) specification, making it unsuitable for stereospecific applications. The (1R,2S) compound provides a defined chiral center for asymmetric transformations, whereas the racemate introduces 50% of the undesired enantiomer that may exhibit different biological activity or catalytic selectivity [2].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Salt Form Advantage: Sodium Carboxylate vs. Free Carboxylic Acid (CAS 1341937-96-9)

The sodium salt form of (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate (molecular weight 216.21 g/mol) contains a carboxylate anion paired with a sodium cation, resulting in an ionic structure that enhances water solubility compared to the neutral free acid 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid (CAS 1341937-96-9, molecular weight 194.23 g/mol) . The free acid is typically described as 'soluble in polar solvents' without quantitative data, while the sodium salt is explicitly noted for 'high solubility in polar solvents due to ionic nature' . This difference is critical for preparing concentrated stock solutions in aqueous buffers for biological assays, where the free acid may require organic co-solvents that can interfere with enzyme or cell-based readouts.

Aqueous solubility Formulation compatibility Salt selection

Computed Physicochemical Differentiation: (1R,2S) vs. (1R,2R) Diastereomer

Computational comparison of the cis-(1R,2S) isomer with its trans-(1R,2R) diastereomer (ChemSpider ID 128927172) reveals differences in three-dimensional molecular shape that impact predicted drug-likeness parameters . While both share the same molecular formula (C₁₀H₁₃N₂NaO₂) and molecular weight (216.21 g/mol), the cis configuration places the imidazole and carboxylate groups on the same face of the cyclohexane ring, resulting in a more compact conformation with a different dipole moment and solvation free energy compared to the trans arrangement [1]. These conformational differences can translate into distinct receptor binding poses, as the imidazole ring orientation relative to the carboxylate pharmacophore is critical for angiotensin II AT₁ receptor recognition, as outlined in EP0581003 [2].

Computational chemistry QSAR Molecular descriptors

Patent-Cited Pharmacological Lineage: Angiotensin II AT₁ Receptor Antagonist Scaffold

The imidazolyl-substituted cyclohexane carboxylate class, to which sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate belongs, is disclosed in EP0581003 as part of a series of compounds with angiotensin II AT₁ receptor blocking activity for the treatment of arterial hypertension and atherosclerosis [1]. The patent establishes the pharmacophoric relevance of the imidazole-cyclohexane scaffold, noting that variations in stereochemistry and substitution pattern modulate receptor affinity. While specific IC₅₀ or Kᵢ values for the (1R,2S) sodium salt are not publicly available, the compound serves as a key intermediate or reference standard for the development of stereochemically pure AT₁ antagonists, analogous to how related cyclohexane-imidazole intermediates are used in sartan API synthesis [2].

Angiotensin II receptor Hypertension Cardiovascular research

Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate – Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Chiral Chromatography Method Development and Enantiomeric Purity Testing

The defined (1R,2S) absolute configuration of this compound (confirmed by InChI stereodescriptors [1]) makes it an ideal reference standard for developing chiral HPLC or SFC methods to separate the (1R,2S) and (1R,2R) diastereomers or to determine enantiomeric excess in racemic sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate batches . Its well-characterized InChIKey enables unambiguous chromatographic peak assignment in analytical quality control workflows.

Asymmetric Synthesis of Sartan-Derived Angiotensin II Receptor Antagonists

Based on the pharmacological lineage established in patent EP0581003 [2], the (1R,2S) sodium carboxylate can serve as a chiral building block or intermediate in the stereoselective synthesis of AT₁ receptor antagonists. Its cis configuration orients the imidazole and carboxylate groups for subsequent coupling reactions, enabling the construction of enantiomerically pure sartan analogs for cardiovascular drug discovery programs.

Aqueous-Format Biochemical and Cell-Based Assays for AT₁ Receptor Screening

The sodium salt form offers enhanced aqueous solubility compared to the free carboxylic acid , facilitating direct dissolution in assay buffers without organic co-solvents. This property is critical for high-throughput screening campaigns targeting the angiotensin II AT₁ receptor, where DMSO concentrations must be minimized to avoid off-target effects on cell viability or receptor conformation.

Computational Chemistry and Molecular Docking Studies for Stereochemical SAR

Available 3D conformer data from PubChem [3] combined with the established cis-(1R,2S) geometry allows computational chemists to perform docking studies comparing the (1R,2S) and (1R,2R) diastereomers within the AT₁ receptor binding pocket. The computed topological polar surface area (58 Ų) and hydrogen-bond acceptor count (3) provide baseline descriptors for QSAR model building around the imidazole-cyclohexane carboxylate scaffold.

Quote Request

Request a Quote for Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.